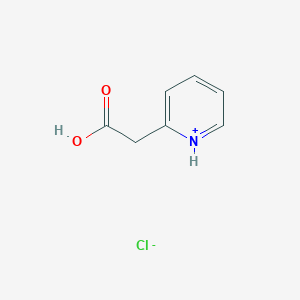

2-pyridin-2-ylacetic acid;hydrochloride

描述

属性

IUPAC Name |

2-pyridin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVISALTZUNQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884874 | |

| Record name | 2-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16179-97-8 | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16179-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016179978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxymethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridylacetic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YM2824V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-pyridin-2-ylacetic acid;hydrochloride basic properties

An In-depth Technical Guide on the Basic Properties of 2-Pyridin-2-ylacetic acid;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)acetic acid hydrochloride is a heterocyclic aromatic carboxylic acid compound that serves as a valuable intermediate in organic synthesis and the development of novel chemical entities.[1] Its structure, combining a pyridine ring and a carboxylic acid moiety, makes it a versatile building block for creating more complex molecules, including metal complexes and pharmacologically active agents.[1] Derivatives of 2-pyridylacetic acid have been investigated for their therapeutic potential, including exhibiting inhibitory action on gastric acid secretion and protective effects on gastric mucosa, highlighting their relevance in drug discovery programs for peptic ulcer disease.[2][3] This document provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Properties

The fundamental properties of 2-pyridin-2-ylacetic acid hydrochloride are summarized below. These data are crucial for its handling, formulation, and application in synthetic and analytical procedures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Pyridineacetic Acid Hydrochloride | |

| CAS Number | 16179-97-8 | [1][5] |

| Molecular Formula | C₇H₈ClNO₂ | [1][5] |

| Molecular Weight | 173.60 g/mol | [1][5] |

| Appearance | White to off-white solid/powder/crystal | [1] |

| Melting Point | 135 °C (decomposes) | [5][6] |

| Boiling Point | 276.2 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL with sonication). | [1][5][6] |

| pKa | No specific literature value found. Determination via titration is recommended (see Section 3.1). |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for quality control and research applications.

Protocol for Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for its determination.[7][8]

Objective: To determine the pKa value(s) of 2-pyridin-2-ylacetic acid hydrochloride in an aqueous solution.

Materials:

-

2-pyridin-2-ylacetic acid hydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette (10 mL or 25 mL)

-

Beaker (50 mL)

-

Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers according to the manufacturer's instructions.[7]

-

Sample Preparation: Accurately weigh a sample of 2-pyridin-2-ylacetic acid hydrochloride and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM).[7]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes variations in activity coefficients.[7]

-

Initial Acidification: Place 20 mL of the sample solution into a beaker with a magnetic stir bar. If necessary, acidify the solution to approximately pH 1.8-2.0 using 0.1 M HCl to ensure the compound is fully protonated.[7]

-

Titration: Immerse the pH electrode in the solution. Begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH value and the total volume of NaOH added.[7]

-

Endpoint: Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[7]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point.[9] For a diprotic acid (the carboxylic acid and the pyridinium ion), two inflection points may be observed.

-

Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[7]

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which is the equilibrium solubility of a compound.[10]

Objective: To determine the maximum intrinsic solubility of 2-pyridin-2-ylacetic acid hydrochloride in a buffered aqueous solution at a specific temperature.

Materials:

-

2-pyridin-2-ylacetic acid hydrochloride

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., solubility filter plates, syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Vials with screw caps

Procedure:

-

Preparation: Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After incubation, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is typically done by centrifuging the sample at high speed or by filtering it through a low-binding filter.[10][12]

-

Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with an appropriate solvent and analyze its concentration using a validated analytical method like HPLC-UV or LC-MS.[12]

-

Standard Curve: Prepare a standard calibration curve for the compound using the same analytical method to ensure accurate quantification.[10]

-

Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature).

Synthesis and Workflow Diagrams

Visual representations of experimental and synthetic workflows can clarify complex processes. The following diagrams were generated using the DOT language.

Synthesis Pathway

2-Pyridin-2-ylacetic acid can be synthesized via the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate.[13] The resulting free acid can then be treated with hydrochloric acid to form the hydrochloride salt.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. 2-Pyridylacetic acid hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Aqueous Solubility Assay | Bienta [bienta.net]

- 13. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

2-Pyridin-2-ylacetic Acid Hydrochloride: A Technical Guide

CAS Number: 16179-97-8

Synonyms: 2-Pyridylacetic Acid HCl, 2-Pyridineacetic Acid Hydrochloride, (2-Pyridinyl)acetic acid hydrochloride

Introduction

2-Pyridin-2-ylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid, characterized by a pyridine ring linked to an acetic acid group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile building block in organic synthesis for creating more complex molecules, including various drug candidates.[2][3] Notably, it is the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[2] Its concentration in plasma is a critical biomarker for assessing the absorption and pharmacokinetic profile of betahistine.[2] This guide provides an in-depth overview of its properties, synthesis, applications, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

2-Pyridin-2-ylacetic acid hydrochloride typically appears as a white to off-white crystalline solid.[2][4] It is known to be hygroscopic and should be stored in a sealed, dry environment.[2]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.60 g/mol | [2] |

| Melting Point | 130-135°C (decomposes) | |

| Boiling Point | 276.2°C at 760 mmHg | |

| Solubility | Soluble in water and DMSO (100 mg/mL) | [1][4] |

| Appearance | White to off-white crystalline powder/solid | [2][4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Synthesis and Purification

A common synthetic route to 2-pyridin-2-ylacetic acid involves the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate. The resulting free acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

Example Synthesis Workflow

Below is a diagram illustrating a typical laboratory-scale synthesis.

References

An In-depth Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-2-ylacetic acid hydrochloride, a compound of significant interest in pharmaceutical research. Primarily known as the main metabolite of the drug betahistine, its quantification is crucial for pharmacokinetic studies. This document details its chemical structure, physicochemical properties, synthesis, and spectral analysis. Furthermore, it includes detailed experimental protocols for its analysis and discusses its known biological relevance.

Chemical Structure and Identification

2-Pyridin-2-ylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid. The hydrochloride salt enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(pyridin-2-yl)acetic acid;hydrochloride |

| CAS Number | 16179-97-8[1] |

| PubChem CID | 643939 |

| Molecular Formula | C₇H₈ClNO₂[1] |

| Molecular Weight | 173.60 g/mol [1] |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)O.Cl[2] |

| InChI | InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H[3] |

| InChIKey | MQVISALTZUNQSK-UHFFFAOYSA-N[3] |

Physicochemical Properties

Understanding the physicochemical properties of 2-pyridin-2-ylacetic acid hydrochloride is essential for its handling, formulation, and analytical method development.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 135-138 °C (decomposes) |

| Solubility | Soluble in water |

| pKa | (Data not readily available) |

Synthesis

Several synthetic routes for 2-pyridin-2-ylacetic acid have been reported. A common method involves the hydrolysis of a nitrile precursor. The final step is the formation of the hydrochloride salt.

Experimental Protocol: Synthesis via Hydrolysis of 2-Cyanomethylpyridine

This protocol outlines a general procedure for the synthesis of 2-pyridin-2-ylacetic acid, which can then be converted to its hydrochloride salt.

Materials:

-

2-Cyanomethylpyridine

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Hydrolysis: 2-Cyanomethylpyridine is refluxed with concentrated hydrochloric acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with a solution of sodium hydroxide to precipitate the free acid.

-

Extraction: The aqueous layer is extracted with diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-pyridin-2-ylacetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

-

Hydrochloride Salt Formation: The purified 2-pyridin-2-ylacetic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt precipitates out and can be collected by filtration and dried.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may need to be optimized for specific applications.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of 2-pyridin-2-ylacetic acid hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 (Pyridine) |

| ~7.8 | t | 1H | H4 (Pyridine) |

| ~7.4 | d | 1H | H3 (Pyridine) |

| ~7.3 | t | 1H | H5 (Pyridine) |

| ~3.8 | s | 2H | -CH₂- |

Note: Predicted chemical shifts in D₂O. Actual values may vary based on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their chemical environment.

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~155 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~138 | C4 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~123 | C3 (Pyridine) |

| ~43 | -CH₂- |

Note: Predicted chemical shifts in D₂O. Actual values may vary based on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

Table 5: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470, ~1430 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1300 | Medium | O-H bend (Carboxylic acid) |

| ~900-650 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 2-pyridin-2-ylacetic acid typically involves the loss of the carboxylic acid group.[4]

Table 6: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 138.055 | [M+H]⁺ (of free acid) |

| 92.049 | [M+H - COOH]⁺ |

Biological Relevance and Applications

Metabolite of Betahistine

The primary significance of 2-pyridin-2-ylacetic acid in drug development is its role as the major, pharmacologically inactive metabolite of betahistine.[1] Betahistine is a drug used to treat Ménière's disease and vertigo.[5] It undergoes rapid and extensive metabolism, making the parent drug difficult to detect in plasma.[6][7] Therefore, the quantification of 2-pyridin-2-ylacetic acid serves as a reliable surrogate for assessing the pharmacokinetics of betahistine.[6][7][8][9][10]

Potential Biological Activities

While 2-pyridin-2-ylacetic acid is generally considered pharmacologically inactive, some studies on related pyridine derivatives suggest potential biological activities.[11][12][13] For instance, some derivatives of 2-pyridylacetic acid have been investigated for their potential as therapeutic agents for peptic ulcers due to their gastric mucosa protecting and gastric acid secretion inhibiting effects.[14] One study also noted that 2-pyridylacetic acid exhibited inhibitory activity against α-amylase and carboxypeptidase A in a botanical context.[1] However, extensive research on the direct pharmacological effects of 2-pyridin-2-ylacetic acid in mammalian systems is lacking.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of 2-pyridin-2-ylacetic acid in human plasma.[6][7][8][9][10]

Materials and Reagents:

-

2-Pyridin-2-ylacetic acid hydrochloride (analytical standard)

-

Deuterated 2-pyridin-2-ylacetic acid (internal standard, IS)

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium trifluoroacetate

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column (e.g., ACE CN, 5 µm, 50 x 4.6 mm)

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma, add the internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water

-

Mobile Phase B: Acetonitrile:Methanol (90:10 v/v)

-

Gradient Elution: A suitable gradient program to achieve chromatographic separation.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Operated in positive ion mode with electrospray ionization (ESI).

-

MRM Transitions:

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of 2-pyridin-2-ylacetic acid in the plasma samples is determined from the calibration curve.

-

Logical Relationships and Workflows

Metabolism of Betahistine

The following diagram illustrates the metabolic pathway of betahistine to 2-pyridin-2-ylacetic acid.

References

- 1. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 2. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 6. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-2-ylacetic acid hydrochloride, a molecule of significant interest in pharmaceutical research and chemical synthesis. Primarily known as the main, pharmacologically inactive metabolite of the anti-vertigo drug betahistine, this compound serves as a critical biomarker in pharmacokinetic studies.[1][2] This document details its physicochemical properties, outlines its metabolic generation, provides established analytical and synthetic protocols, and explores its utility as a chemical intermediate. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Physicochemical Properties

2-Pyridin-2-ylacetic acid hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO₂ | [3][4] |

| Molecular Weight | 173.60 g/mol | [1][2][3][5] |

| CAS Number | 16179-97-8 | [1][2][4][5] |

| Melting Point | 135 °C (decomposes) | [2][4][6] |

| Solubility | Soluble in water. Slightly soluble in DMSO, Ethanol, Methanol. | [4][6] |

| InChI Key | MQVISALTZUNQSK-UHFFFAOYSA-N | [1][2][4][5] |

| SMILES | C1=CC=NC(=C1)CC(=O)O.Cl | [5] |

Metabolic Pathway and Pharmacokinetic Significance

2-Pyridin-2-ylacetic acid is the primary and pharmacologically inactive metabolite of betahistine, a drug used to treat Ménière's disease.[1][3][5] Betahistine undergoes rapid and extensive first-pass metabolism in the liver, where it is converted to 2-pyridylacetic acid by monoamine oxidase (MAO) enzymes.[1][2] Due to the extremely low plasma levels of the parent drug, the concentration of 2-pyridylacetic acid is used as a reliable biomarker to assess the absorption and pharmacokinetic profile of betahistine.[1][5]

Experimental Protocols

Synthesis of 2-Pyridin-2-ylacetic Acid Hydrochloride

A common synthetic route involves the hydrolysis of an intermediate, 2-cyanomethylpyridine, which is formed from the reaction of 2-chloromethylpyridine with a cyanide source. The resulting free acid is then treated with hydrochloric acid.[1]

Protocol: Synthesis via Hydrolysis of Ethyl 2-Pyridylacetate

This protocol is based on the hydrolysis of the ethyl ester of 2-pyridylacetic acid.

Materials:

-

Ethyl 2-pyridylacetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 1.65 g (10 mmol) of ethyl 2-pyridylacetate and 0.67 g (12 mmol) of potassium hydroxide in 13 mL of ethanol.

-

Add 4.3 mL of water to the mixture.

-

Heat the mixture to 50 °C and stir for 30 minutes.

-

After the reaction is complete, remove the ethanol by distillation.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 2 with 1N HCl.

-

Concentrate the aqueous layer to dryness using a rotary evaporator to obtain the crude product.

-

Crystallize the resulting oily substance from diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-pyridin-2-ylacetic acid.

-

To obtain the hydrochloride salt, dissolve the free acid in a minimal amount of a suitable solvent and treat with a stoichiometric amount of concentrated hydrochloric acid, followed by precipitation or crystallization.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

2-Pyridin-2-ylacetic acid is frequently quantified in biological matrices as part of pharmacokinetic studies of betahistine.[4]

Method: HPLC for Isomer Separation

This method is suitable for the separation of pyridylacetic acid isomers.

Instrumentation and Conditions:

-

Column: Primesep 200, 4.6 x 250 mm, 5 µm, 100 Å

-

Mobile Phase: Gradient of acetonitrile and water with a formic acid buffer (0.02-0.05%).

-

Gradient: 5-50% Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm

Sample Preparation (Plasma):

-

To a 500 µL plasma sample, add a suitable internal standard.

-

Perform protein precipitation by adding 1 mL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the HPLC system.

Applications in Research and Development

Pharmacokinetic Studies

As the primary metabolite of betahistine, 2-pyridin-2-ylacetic acid is essential for determining the bioavailability and pharmacokinetic parameters of its parent drug.[1][2] Validated LC-MS/MS methods are commonly employed for its sensitive and specific quantification in plasma and urine.[4]

Chemical Synthesis

2-Pyridin-2-ylacetic acid and its hydrochloride salt serve as versatile building blocks in organic synthesis. The pyridine ring and the carboxylic acid functional group allow for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex heterocyclic compounds and novel chemical entities for drug discovery programs.[2]

Coordination Chemistry

The pyridine nitrogen and the carboxylate group of 2-pyridin-2-ylacetic acid make it an effective ligand for the formation of metal complexes.[7] Research in this area explores the synthesis and characterization of coordination compounds with various transition metals, investigating their structural properties and potential applications in catalysis and materials science.

Conclusion

2-Pyridin-2-ylacetic acid hydrochloride is a compound with well-defined physicochemical properties and significant utility in both pharmaceutical and chemical research. Its role as the major metabolite of betahistine makes it indispensable for pharmacokinetic assessments. Furthermore, its chemical structure provides a valuable scaffold for the synthesis of novel compounds and coordination complexes. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile molecule.

References

- 1. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]

- 2. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 3. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Aqueous Solubility of 2-Pyridin-2-ylacetic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 2-pyridin-2-ylacetic acid hydrochloride (CAS RN: 16179-97-8). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information and provides a detailed, generalized experimental protocol for the precise determination of this critical physicochemical property. Understanding the aqueous solubility is fundamental for applications in drug discovery, formulation development, and various research contexts.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16179-97-8 | N/A |

| Molecular Formula | C₇H₈ClNO₂ | N/A |

| Molecular Weight | 173.6 g/mol | N/A |

| Appearance | White to beige crystalline powder or crystals | [1] |

| Melting Point | 135 °C (decomposes) | [1][2] |

| Water Solubility | Soluble | [1][2][3] |

Aqueous Solubility Profile

Given the absence of precise quantitative data, it is imperative for researchers to determine the solubility experimentally, especially for applications requiring exact concentration measurements, such as in formulation development or in vitro and in vivo studies. The following section provides a detailed protocol for determining the thermodynamic solubility.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound in an aqueous medium.

Materials:

-

2-Pyridin-2-ylacetic acid hydrochloride

-

Purified water (e.g., Milli-Q or equivalent)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or rotator

-

Filtration unit (e.g., syringe filters with low protein binding, such as PVDF or PES)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare a series of calibration standards of 2-pyridin-2-ylacetic acid hydrochloride in purified water of known concentrations.

-

Sample Preparation: Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of purified water. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved microparticles. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification: Dilute the clear filtrate with purified water to a concentration that falls within the range of the previously prepared calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of 2-pyridin-2-ylacetic acid hydrochloride in the desired units (e.g., mg/mL or mol/L) based on the concentration determined from the calibration curve and the dilution factor used.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Signaling Pathways and Biological Context

2-Pyridin-2-ylacetic acid is recognized as the primary, pharmacologically inactive metabolite of the drug betahistine. Betahistine is an anti-vertigo medication, and its metabolism to 2-pyridin-2-ylacetic acid is a key aspect of its pharmacokinetics. However, there is currently no available information in the scientific literature to suggest that 2-pyridin-2-ylacetic acid hydrochloride itself is directly involved in specific signaling pathways. Its primary relevance in a biological context is as a biomarker for assessing the absorption and pharmacokinetic profile of its parent compound, betahistine.

Conclusion

While 2-pyridin-2-ylacetic acid hydrochloride is qualitatively known to be soluble in water, the absence of precise quantitative data in the public domain necessitates experimental determination for research and development applications. The provided thermodynamic solubility protocol offers a robust framework for generating this critical data. A thorough understanding of its solubility is essential for the accurate preparation of solutions and for the development of formulations, particularly in the context of its role as a metabolite of betahistine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pyridin-2-ylacetic Acid Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-pyridin-2-ylacetic acid hydrochloride, a heterocyclic aromatic carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound as an organic synthesis intermediate or a metal complex.[1] It is also recognized as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[2][3]

Core Physical and Chemical Data

2-Pyridin-2-ylacetic acid hydrochloride is a white to off-white, hygroscopic crystalline powder.[2] Key identifying and physical properties are summarized in the tables below for quick reference.

| Identifier | Value |

| Chemical Name | 2-Pyridin-2-ylacetic acid hydrochloride |

| Synonyms | 2-Pyridineacetic acid hydrochloride[4][5] |

| CAS Number | 16179-97-8[4] |

| Molecular Formula | C₇H₈ClNO₂[4] |

| Molecular Weight | 173.60 g/mol [4] |

| InChI | 1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H[4] |

| InChI Key | MQVISALTZUNQSK-UHFFFAOYSA-N[6] |

| SMILES | C1=CC=NC(=C1)CC(=O)O.Cl[6] |

| Property | Value |

| Appearance | White to light yellow to dark green powder to crystal[5] |

| Melting Point | 135 °C (with decomposition)[4] |

| Solubility | Soluble in water[7] |

| Stability | Hygroscopic[2] |

| Purity | >98.0% (T)(HPLC)[5] |

Experimental Protocols

Detailed experimental protocols for the characterization of a new batch of 2-pyridin-2-ylacetic acid hydrochloride are provided below. These are generalized procedures based on standard laboratory techniques.

Melting Point Determination

The melting point of 2-pyridin-2-ylacetic acid hydrochloride can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For 2-pyridin-2-ylacetic acid hydrochloride, decomposition is observed at its melting point.[4]

Solubility Determination

A qualitative assessment of solubility in water can be performed as follows.

Methodology: [7]

-

Place approximately 25 mg of 2-pyridin-2-ylacetic acid hydrochloride in a small test tube.

-

Add 0.75 mL of deionized water in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe for the complete dissolution of the solid to determine its solubility.

For a quantitative determination of aqueous solubility, an equilibrium solubility experiment can be conducted.[8]

Methodology: [9]

-

Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After incubation, allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

Methodology:

-

Dissolve 5-10 mg of 2-pyridin-2-ylacetic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Process the data to identify the chemical shifts, integration, and coupling patterns of the protons, which should be consistent with the structure of 2-pyridin-2-ylacetic acid hydrochloride. A reference spectrum is available for comparison.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Methodology:

-

Prepare the sample, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk.

-

For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Obtain the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands for the carboxylic acid, pyridine ring, and other functional groups.

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-pyridin-2-ylacetic acid hydrochloride.

Caption: A logical workflow for the synthesis and characterization of 2-pyridin-2-ylacetic acid hydrochloride.

Synthesis Route

A common method for the synthesis of 2-pyridylacetic acid involves the hydrolysis of its ethyl ester.[10]

Reaction Steps:

-

Hydrolysis: Ethyl 2-pyridylacetate is treated with a base, such as potassium hydroxide, in a mixture of ethanol and water. The reaction mixture is heated to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.[10]

-

Acidification: The reaction mixture is then acidified with hydrochloric acid (HCl). This protonates the carboxylate to form 2-pyridylacetic acid and also protonates the pyridine nitrogen, resulting in the formation of the hydrochloride salt.[10]

-

Isolation: The final product, 2-pyridin-2-ylacetic acid hydrochloride, can then be isolated from the reaction mixture, for instance, by crystallization.[10]

This guide provides foundational information for researchers working with 2-pyridin-2-ylacetic acid hydrochloride. For further, more specific applications, it is recommended to consult the primary literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]

- 4. 2-ピリジル酢酸 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Pyridylacetic Acid Hydrochloride | 16179-97-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

The Pharmacokinetic Keystone: A Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-2-ylacetic acid hydrochloride is a molecule of significant interest in the field of pharmacology and drug development, not for its intrinsic biological activity, but for its crucial role as the primary and pharmacologically inactive metabolite of the anti-vertigo drug, betahistine.[1][2][3] Due to the extensive and rapid first-pass metabolism of betahistine, plasma concentrations of the parent drug are often too low to be reliably measured.[2][4] Consequently, 2-pyridin-2-ylacetic acid serves as a vital surrogate biomarker for quantifying betahistine exposure and characterizing its pharmacokinetic profile in clinical studies.[1][2][5] This technical guide provides an in-depth overview of 2-pyridin-2-ylacetic acid hydrochloride, focusing on its formation, pharmacokinetic properties, analytical quantification, and its utility in chemical synthesis.

Metabolic Formation of 2-Pyridin-2-ylacetic Acid

Betahistine undergoes extensive first-pass metabolism, primarily mediated by monoamine oxidase (MAO) enzymes, to form 2-pyridylacetic acid (2-PAA).[2][6][7] This metabolic conversion is rapid and nearly complete, leading to the classification of 2-PAA as the major metabolite of betahistine.[1][2] The metabolic pathway is considered to be linear and not saturated within the therapeutic dose range of 8 to 48 mg of betahistine.[3]

Caption: Metabolic conversion of Betahistine to 2-Pyridin-2-ylacetic acid.

Pharmacokinetics of 2-Pyridin-2-ylacetic Acid

The pharmacokinetic parameters of 2-pyridylacetic acid are essential for determining the bioavailability and dose-response relationship of betahistine. Following oral administration of betahistine, 2-pyridylacetic acid is readily absorbed and can be quantified in plasma.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Population | Betahistine Dose | Reference |

| Cmax (ng/mL) | 339.4 (77.3-776.4) | Chinese | 24 mg | [4] |

| 380 | Thai | 24 mg | [8] | |

| 1677 | Mexican | 24 mg | [8] | |

| 527 | Brazilian | 16 mg | [8] | |

| Tmax (h) | ~1 | General | N/A | [2][3] |

| t1/2 (h) | 5.2 (2.0-11.4) | Chinese | 24 mg | [4] |

| ~3.5 | General | N/A | [3] | |

| AUC0-t (ng·h/mL) | 1153.5 (278.5-3150.8) | Chinese | 24 mg | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols for Quantification

The accurate quantification of 2-pyridylacetic acid in biological matrices is critical for pharmacokinetic assessments. The most widely used and validated method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for 2-Pyridylacetic Acid in Human Plasma

This protocol is a composite based on several published methods.[4][5][9][10]

1. Sample Preparation (Solid-Phase Extraction)

-

To 0.5 mL of human plasma, add an internal standard (e.g., 2-pyridylacetic acid-d6).

-

Acidify the plasma sample with an acid such as phosphoric acid.

-

Perform solid-phase extraction (SPE) for the extraction of the analyte and internal standard.

2. Chromatographic Separation

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase column, such as an ACE CN, 5 μm (50 × 4.6 mm) column, is suitable.[5]

-

Mobile Phase: A gradient mobile phase is typically used, consisting of a mixture of an organic solvent (e.g., acetonitrile and methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium trifluoroacetate).[5]

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Quantification

-

A calibration curve is generated using standards of known concentrations of 2-pyridylacetic acid in a biological matrix. The curve should demonstrate linearity over the expected concentration range in the study samples (e.g., 5.0 to 1500 ng/mL).[5]

-

The concentration of 2-pyridylacetic acid in the study samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Caption: Workflow for the quantification of 2-Pyridin-2-ylacetic acid.

Utility in Chemical Synthesis

Beyond its role in pharmacokinetics, 2-pyridin-2-ylacetic acid and its derivatives are valuable building blocks in organic synthesis.[11][12] The pyridine ring and the carboxylic acid moiety provide two reactive sites for various chemical transformations. It is used in the synthesis of more complex heterocyclic compounds and as a starting material for the preparation of substituted pyridylacetate derivatives.[11][12] For instance, it can undergo decarboxylation to generate a reactive intermediate that can participate in reactions like the Hammick reaction.[13]

Conclusion

While devoid of a direct pharmacological mechanism of action, 2-pyridin-2-ylacetic acid hydrochloride is an indispensable tool in the development and clinical evaluation of betahistine. Its role as a stable and quantifiable metabolite allows researchers and clinicians to accurately assess the pharmacokinetics of betahistine, ensuring appropriate dosing and understanding its disposition in the body. Furthermore, its utility as a synthetic intermediate highlights its broader importance in medicinal chemistry. This guide underscores the multifaceted significance of 2-pyridin-2-ylacetic acid hydrochloride, a molecule that, while inactive itself, is central to the story of a clinically important drug.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmascience.com [pharmascience.com]

- 4. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dose- and application route-dependent effects of betahistine on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 12. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extension of the Hammick reaction to 2-pyridylacetic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Activities of 2-Pyridin-2-ylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-pyridin-2-ylacetic acid, a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety, have emerged as a versatile scaffold in medicinal chemistry. This structural motif has been extensively explored, leading to the discovery of a wide array of compounds with significant biological activities. These derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core biological activities of 2-pyridin-2-ylacetic acid derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Derivatives of 2-pyridin-2-ylacetic acid have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-pyridin-2-ylacetic acid derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Pyridine-urea | MCF-7 (Breast) | 0.11 (72h) | [1] |

| 1b | Pyridine-urea | MCF-7 (Breast) | 0.80 (72h) | [1] |

| 2a | Spiro-pyridine | HepG-2 (Liver) | 8.42 ± 0.7 | [2] |

| 2b | Spiro-pyridine | Caco-2 (Colon) | 13.61 ± 1.2 | [2] |

| 2c | Spiro-pyridine | Caco-2 (Colon) | 7.83 ± 0.50 | [2] |

| 3 | Phenyl-pyridine-2-carboxylic acid | MDA-MB-435 (Breast) | Low micromolar | [3] |

Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway: Several 2-pyridin-2-ylacetic acid derivatives, particularly pyridine-ureas, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.

Bax/Bcl-2 Apoptosis Pathway: Some derivatives induce apoptosis, or programmed cell death, by modulating the expression of proteins in the Bcl-2 family. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Experimental Protocols for Anticancer Activity

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the 2-pyridin-2-ylacetic acid derivatives to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[1]

Sulforhodamine B (SRB) Assay for Cytotoxicity:

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density at 510 nm.[1]

Anti-inflammatory Activity

Certain 2-pyridin-2-ylacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data for Anti-inflammatory Activity

The following table presents the inhibitory concentrations (IC50) of selected derivatives against inflammatory enzymes.

| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| 4a | Pyridine-thiazolidinone | COX-1 | 6.3 - 25.0 | [4] |

| 4b | Pyridine-thiazolidinone | COX-2 | 62 - 78 | [4] |

| 4c | Pyridine-thiazolidinone | LOX | 3.6 - 5.4 | [4] |

| 5a | Pyridine-3-carboxylic acid | RBC hemolysis | 14.06 ± 0.15 | [5] |

| 5b | Pyridine-3-carboxylic acid | RBC hemolysis | 18.41 ± 0.13 | [5] |

Key Signaling Pathways in Anti-inflammatory Activity

COX-2 Pathway: The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of COX enzymes. COX-2 is an inducible enzyme that plays a major role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation.[7] Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some pyridine derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

- 1. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Betahistine Metabolite 2-Pyridin-2-ylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-pyridin-2-ylacetic acid (2-PAA), the major and pharmacologically inactive metabolite of the anti-vertigo drug betahistine. Due to betahistine's extensive first-pass metabolism, plasma concentrations of the parent drug are often exceedingly low, making 2-PAA a critical surrogate for pharmacokinetic and bioequivalence studies.[1][2] This document details the metabolic pathway of betahistine to 2-PAA, presents quantitative pharmacokinetic data, outlines comprehensive experimental protocols for 2-PAA quantification, and visualizes the key signaling pathways associated with betahistine's mechanism of action.

Introduction

Betahistine is a histamine analog widely used in the treatment of Ménière's disease and vestibular vertigo.[1][2] It exerts its therapeutic effects through a dual mechanism, acting as a weak partial agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors.[1][2] Following oral administration, betahistine is rapidly and almost completely absorbed from the gastrointestinal tract.[3] However, it undergoes extensive first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, leading to the formation of its main metabolite, 2-pyridin-2-ylacetic acid (2-PAA).[4] Consequently, plasma levels of betahistine are often below the limit of quantification, necessitating the use of 2-PAA as a biomarker for assessing the absorption and pharmacokinetic profile of the parent drug.[1][3]

Metabolism of Betahistine to 2-Pyridin-2-ylacetic Acid

The metabolic conversion of betahistine to 2-PAA is a rapid and efficient process. The primary enzyme responsible for this transformation is monoamine oxidase (MAO).[4] The metabolic pathway is a straightforward oxidative deamination.

Below is a diagram illustrating the metabolic conversion of betahistine.

References

An In-depth Technical Guide to the Discovery and History of 2-Pyridin-2-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-pyridin-2-ylacetic acid and its derivatives. It details the initial synthesis through the oxidation of 2-picoline and explores the evolution of synthetic methodologies, including hydrolysis of ethyl 2-pyridylacetate and modern three-component synthesis approaches. A significant focus is placed on its role as the primary metabolite of the anti-vertigo drug betahistine and the exploration of its derivatives as therapeutic agents for peptic ulcers, primarily through the inhibition of the H+/K+-ATPase proton pump. This document consolidates key experimental protocols, quantitative data, and visual representations of relevant biochemical pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Early Synthesis

The first documented synthesis of a pyridylacetic acid isomer is attributed to C. Engler and E. W. Ritter in 1888, who obtained the compound through the oxidation of 2-picoline. This early work laid the foundation for the exploration of pyridylacetic acids and their derivatives.

One of the classical and foundational methods for synthesizing 2-pyridin-2-ylacetic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-pyridylacetate. This straightforward method provides a reliable route to the target compound.

Another historically significant route involves the reaction of 2-chloromethylpyridine with a cyanide source, such as sodium cyanide, to produce 2-cyanomethylpyridine. This intermediate is then hydrolyzed to yield 2-pyridin-2-ylacetic acid. The free acid can be subsequently treated with concentrated hydrochloric acid to form the hydrochloride salt.[1]

Evolution of Synthetic Methodologies

Over the years, various synthetic strategies have been developed to improve the efficiency and scalability of 2-pyridin-2-ylacetic acid production.

Hydrolysis of Ethyl 2-pyridylacetate

A common laboratory-scale synthesis involves the hydrolysis of ethyl 2-pyridylacetate using a base such as potassium hydroxide in an ethanol-water mixture. This method is known for its high yield.

Three-Component Synthesis

More recent advancements have led to the development of convenient and simple three-component synthesis methods for substituted pyridylacetic acid derivatives. These approaches often utilize the dual reactivity of reagents like Meldrum's acid derivatives, which act initially as nucleophiles and subsequently as electrophiles to facilitate ring-opening and decarboxylation.[2]

Role as a Key Metabolite of Betahistine

2-Pyridin-2-ylacetic acid is the primary and pharmacologically inactive metabolite of betahistine, an anti-vertigo drug.[1] Following oral administration, betahistine is rapidly and almost completely metabolized, primarily by monoamine oxidase (MAO) enzymes, to 2-pyridin-2-ylacetic acid.[1] Due to the very low plasma levels of the parent drug, pharmacokinetic analyses of betahistine are based on the measurement of 2-pyridin-2-ylacetic acid in plasma and urine.[3]

The pharmacokinetic profile of 2-pyridin-2-ylacetic acid after betahistine administration has been well-studied. The maximum plasma concentration of 2-pyridin-2-ylacetic acid is typically reached about one hour after intake, with a half-life of approximately 3.5 hours.[3]

Therapeutic Potential in Peptic Ulcer Disease

Derivatives of 2-pyridin-2-ylacetic acid have been investigated as potential therapeutic agents for peptic ulcers. These compounds have been shown to possess both cytoprotective and anti-secretory properties, addressing the imbalance between aggressive and defensive factors in the gastroduodenal mucosa.

The primary mechanism of action for the anti-ulcer effects of these derivatives is the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. By blocking this enzyme, these compounds effectively reduce the acidity of the stomach, allowing ulcers to heal.

dot

Caption: Inhibition of the H+/K+-ATPase proton pump by a 2-pyridin-2-ylacetic acid derivative.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and pharmacokinetic properties of 2-pyridin-2-ylacetic acid.

Table 1: Comparison of Synthesis Yields for 2-Pyridin-2-ylacetic Acid

| Synthesis Method | Starting Material | Key Reagents | Reported Yield |

| Hydrolysis of Ethyl Ester | Ethyl 2-pyridylacetate | Potassium hydroxide, Ethanol, Water | Quantitative |

| From 2-Chloromethylpyridine | 2-Chloromethylpyridine | Sodium cyanide, Acid hydrolysis | - |

| Three-Component Synthesis | Pyridine-N-oxide, Meldrum's acid derivative, Nucleophile | Tosyl chloride, Triethylamine, Sodium methoxide | 52-65% |

Table 2: Pharmacokinetic Parameters of 2-Pyridin-2-ylacetic Acid after Betahistine Administration

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour |

| Plasma Half-life (t1/2) | ~3.5 hours |

| Protein Binding | < 5% |

Experimental Protocols

Synthesis of 2-Pyridin-2-ylacetic Acid via Hydrolysis of Ethyl 2-pyridylacetate

Materials:

-

Ethyl 2-pyridylacetate (1.65 g, 10 mmol)

-

Potassium hydroxide (0.67 g, 12 mmol)

-

Ethanol (13 mL)

-

Water (4.3 mL)

-

1N Hydrochloric acid

-

Diethyl ether

Procedure:

-

A mixture of ethyl 2-pyridylacetate and potassium hydroxide in ethanol and water is prepared.

-

The mixture is heated and stirred at 50°C for 30 minutes.

-

After the reaction is complete, the ethanol is removed by distillation.

-

The aqueous layer is extracted with diethyl ether.

-

The pH of the aqueous layer is adjusted to 2 with 1N hydrochloric acid.

-

The aqueous layer is concentrated to dryness using an evaporator.

-

The resulting oily substance is crystallized with diethyl ether.

-

The solid product is filtered, washed with diethyl ether, and dried under vacuum to yield 2-pyridin-2-ylacetic acid.[4]

Synthesis of 2-Cyanomethylpyridine

Materials:

-

2-Chloromethylpyridine

-

Sodium cyanide

Procedure:

-

2-Chloromethylpyridine is reacted with a cyanide source, such as sodium cyanide.

-

The reaction produces 2-cyanomethylpyridine.

Hydrolysis of 2-Cyanomethylpyridine to 2-Pyridin-2-ylacetic Acid

Materials:

-

2-Cyanomethylpyridine

-

Acid (e.g., Hydrochloric acid)

Procedure:

-

2-Cyanomethylpyridine is subjected to acid hydrolysis.

-

The hydrolysis reaction yields 2-pyridin-2-ylacetic acid.

Visualizations of Key Pathways

dot

Caption: Established synthetic routes for 2-pyridin-2-ylacetic acid.

dot

Caption: Metabolic pathway of betahistine to 2-pyridin-2-ylacetic acid.

dot

Caption: Potentiation of the prostaglandin pathway by 2-pyridin-2-ylacetic acid derivatives.

References

- 1. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Pyridin-2-ylacetic Acid Hydrochloride: A Detailed Guide for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride, a key intermediate in the development of various pharmaceutical compounds and a valuable building block in organic synthesis. The described method is based on the robust and high-yielding hydrolysis of ethyl 2-pyridylacetate.

Introduction:

2-Pyridin-2-ylacetic acid and its hydrochloride salt are heterocyclic aromatic compounds of significant interest to the pharmaceutical and chemical industries. They serve as crucial precursors for the synthesis of a range of biologically active molecules. The hydrochloride salt form often improves the compound's stability and solubility, making it more amenable to handling and formulation. This protocol details a reliable and scalable laboratory procedure for the preparation of 2-pyridin-2-ylacetic acid hydrochloride, starting from the commercially available ethyl 2-pyridylacetate.

Key Applications:

2-Pyridin-2-ylacetic acid hydrochloride is a versatile intermediate used in:

-

Drug Development: As a scaffold for the synthesis of novel therapeutic agents.

-

Organic Synthesis: In nucleophilic substitution reactions and as a precursor for more complex heterocyclic structures.[1]

-

Coordination Chemistry: As a ligand for the formation of metal complexes.[2][3]

Synthesis Overview:

The presented synthesis involves a two-step process:

-

Saponification: The hydrolysis of the ester group of ethyl 2-pyridylacetate using a strong base, potassium hydroxide, in an aqueous ethanol solution.

-

Acidification and Salt Formation: The neutralization of the resulting carboxylate salt with hydrochloric acid, followed by the precipitation of the desired 2-pyridin-2-ylacetic acid hydrochloride.

This method is advantageous due to its high yield, straightforward procedure, and the use of readily available and relatively inexpensive reagents.

Quantitative Data Summary:

The following table summarizes the key quantitative parameters for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride via the hydrolysis of ethyl 2-pyridylacetate.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-pyridylacetate | |

| Key Reagents | Potassium Hydroxide, Hydrochloric Acid | |

| Reaction Solvent | Ethanol/Water mixture | |

| Reaction Temperature | 50 °C | |

| Reaction Time | 30 minutes | |

| Yield | Quantitative | |

| Product Purity | >98% (typical) | |

| Melting Point | 135 °C (decomposes) | [1][2] |

Experimental Protocol:

Materials:

-

Ethyl 2-pyridylacetate

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

Step 1: Hydrolysis of Ethyl 2-pyridylacetate

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 equivalents) in a mixture of ethanol and water.

-

Add ethyl 2-pyridylacetate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 50 °C and stir for 30 minutes. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, remove the ethanol from the reaction mixture using a rotary evaporator.

Step 2: Acidification and Isolation of 2-Pyridin-2-ylacetic Acid Hydrochloride

-

To the remaining aqueous solution, add diethyl ether and stir to wash the aqueous layer. Separate the layers using a separatory funnel and discard the ether layer.

-

Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid with stirring until the pH of the solution reaches 2.

-

Concentrate the acidic aqueous solution to dryness using a rotary evaporator to obtain a crude oily or solid residue.

-

To the residue, add diethyl ether and triturate to induce crystallization of the hydrochloride salt.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain 2-pyridin-2-ylacetic acid hydrochloride as a solid.

Characterization:

The identity and purity of the synthesized 2-pyridin-2-ylacetic acid hydrochloride can be confirmed by standard analytical techniques, including:

-

Melting Point: Compare the observed melting point with the literature value (135 °C, with decomposition).[1][2]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, aromatic ring).

Synthesis Workflow:

The following diagram illustrates the workflow for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride.

Caption: Workflow for the synthesis of 2-pyridin-2-ylacetic acid hydrochloride.

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Hydrochloric acid is corrosive and its fumes are irritating. Work in a well-ventilated fume hood.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

-

All reactions should be performed in a well-ventilated fume hood.

References

The Versatility of 2-Pyridin-2-ylacetic Acid Hydrochloride in Modern Organic Synthesis